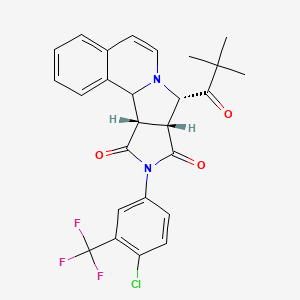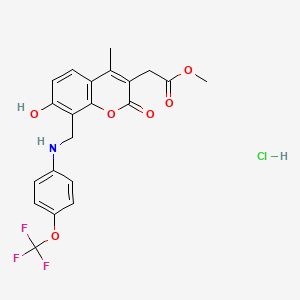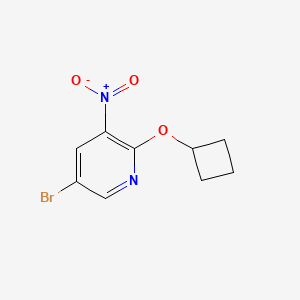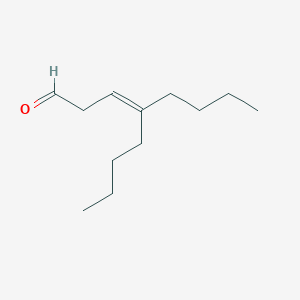
C26H22ClF3N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C26H22ClF3N2O3 tau-fluvalinate . It is a synthetic pyrethroid insecticide primarily used to control varroa mites in honey bee colonies . This compound is a derivative of fluvalinate and is known for its effectiveness in pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tau-fluvalinate is synthesized from racemic valine. The synthesis involves several steps:
Chlorination: α-Bromoisovaleric acid is chlorinated with thionyl chloride (SOCl2) to prepare α-bromoisovaloyl chloride.
Reaction with Alcohol: This intermediate reacts with α-cyano-3-phenoxybenzyl alcohol to produce α-cyano-(3-phenoxybenzyl)-2’-bromoisovalerate.
Condensation: Finally, it is condensed with 2-chloro-4-trifluoromethylaniline to produce tau-fluvalinate.
Industrial Production Methods: The industrial production of tau-fluvalinate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Tau-fluvalinate has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid insecticides.
Biology: Research on its effects on insect physiology and behavior.
Medicine: Investigations into its potential effects on human health and safety.
Industry: Widely used in agriculture for pest control, particularly in beekeeping to manage varroa mite infestations
Mecanismo De Acción
Tau-fluvalinate exerts its effects by targeting the sodium channels in the nervous system of insects. It prolongs the open phase of the sodium channel gates when a nerve cell is excited, leading to prolonged nerve impulses. This causes paralysis and eventual death of the insect .
Comparación Con Compuestos Similares
Fluvalinate: The parent compound of tau-fluvalinate, also a pyrethroid insecticide.
Permethrin: Another pyrethroid insecticide with similar applications.
Cypermethrin: A widely used pyrethroid with a similar mechanism of action.
Uniqueness: Tau-fluvalinate is unique due to its specific structure, which provides high efficacy against varroa mites while being relatively safe for honey bees. Its stability and low volatility make it suitable for use in beekeeping .
Propiedades
Fórmula molecular |
C26H22ClF3N2O3 |
|---|---|
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-25(2,3)22(33)21-19-18(20-15-7-5-4-6-13(15)10-11-31(20)21)23(34)32(24(19)35)14-8-9-17(27)16(12-14)26(28,29)30/h4-12,18-21H,1-3H3/t18-,19+,20?,21-/m0/s1 |
Clave InChI |
FNUYFHGFTXQGKP-JKWVGCSGSA-N |
SMILES isomérico |
CC(C)(C)C(=O)[C@@H]1[C@H]2[C@@H](C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
SMILES canónico |
CC(C)(C)C(=O)C1C2C(C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)



![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)

